molecular formula C16H14 B1329359 4,5,9,10-Tetrahydropyrene CAS No. 781-17-9

4,5,9,10-Tetrahydropyrene

Cat. No. B1329359
CAS RN: 781-17-9
M. Wt: 206.28 g/mol
InChI Key: XDFUNRTWHPWCKO-UHFFFAOYSA-N
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Description

4,5,9,10-Tetrahydropyrene is a chemical compound with the molecular formula C16H14 . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase, making it a potential solid-state emitter .


Synthesis Analysis

A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes have been synthesized . The synthesis process involves controlling the number of 4,5,9,10-tetrahydropyrene segments around the tetraarylethene core .


Molecular Structure Analysis

The molecular structure of 4,5,9,10-Tetrahydropyrene can be represented by the InChI string: InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12 (4-1)15 (11)16 (13)14/h1-6H,7-10H2 . The compound has a molecular weight of 206.28 g/mol .


Physical And Chemical Properties Analysis

4,5,9,10-Tetrahydropyrene has a molecular weight of 206.28 g/mol . It is a white to light yellow crystalline powder . The compound is weakly emissive in good solvents but highly emissive in the condensed phase .

Scientific Research Applications

Organic Electronics

4,5,9,10-Tetrahydropyrene: is a versatile building block for conjugated materials used in molecular electronics. Its derivatives, such as pyrene-4,5,9,10-tetrachalcogenones, have been studied for their potential use as materials for batteries . The sulfur derivative, in particular, has shown promise as a suitable candidate for further experimental studies in organic electronics.

Lithium-Ion Batteries

The compound’s derivatives have been computationally studied for their reduction potential, making them promising candidates as organic electrode materials for lithium-ion batteries . This is particularly significant for the development of low-cost batteries with high energy density, which are crucial for applications like smart grids and electric vehicles.

Solid-State Emission

A series of 4,5,9,10-Tetrahydropyrene-based tetraarylethenes have been synthesized and characterized for their solid-state emission behavior . These compounds are aggregation-induced emitters, which means they are weak emitters in good solvents but highly emissive in the condensed phase, making them potential solid-state emitters for various applications.

Fluorescence Quantum Yield

The fluorescence quantum yield of these compounds in the solid state does not increase with increasing π-conjugation. This has led to studies on the crystal structures of some compounds to understand the close degree of molecular packing in the solid state, which affects their emission properties .

Optical Properties

The optical properties of 4,5,9,10-Tetrahydropyrene derivatives have been investigated, revealing that the π-conjugation degree of these compounds increases with the number of tetrahydropyrene units . This property is essential for the design of organic materials with efficient solid-state fluorescence.

Electrochemical Properties

The electrochemical properties of these derivatives have also been studied. These properties are crucial for the performance of organic photoelectric devices, which often depend on the solid-state properties of materials .

Theoretical Calculations

Theoretical calculations have been performed to understand the potential of 4,5,9,10-Tetrahydropyrene derivatives as organic electrode materials. Such studies are vital for predicting the behavior of these materials in real-world applications .

Aggregation-Induced Emission (AIE)

The AIE property of 4,5,9,10-Tetrahydropyrene-based tetraarylethenes is significant for obtaining luminogens with high solid-state emission efficiency. This property is leveraged to design organic compounds that are strong emitters when aggregates are formed, which is contrary to ordinary organic compounds .

Safety And Hazards

Exposure to 4,5,9,10-Tetrahydropyrene should be kept to a minimum. Skin and eye contact may result in irritation. It may be harmful if inhaled or ingested . Always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

Future Directions

The design and synthesis of organic materials with efficient solid-state fluorescence have attracted extensive attention because the performance of organic photoelectric devices is usually dependent on the solid-state properties of materials . The construction of organic compounds with aggregation-induced emission property is a convenient but effective way to obtain outstanding luminogens . Therefore, 4,5,9,10-Tetrahydropyrene, with its AIE property, has potential applications in the field of organic photoelectric devices .

properties

IUPAC Name

4,5,9,10-tetrahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFUNRTWHPWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CCC4=CC=CC1=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228733
Record name Pyrene, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,9,10-Tetrahydropyrene

CAS RN

781-17-9
Record name Pyrene, 4,5,9,10-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 4,5,9,10-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4,5,9,10-Tetrahydropyrene?

A1: 4,5,9,10-Tetrahydropyrene has a molecular formula of C16H14 and a molecular weight of 206.28 g/mol. []

Q2: What spectroscopic data is available for characterizing 4,5,9,10-Tetrahydropyrene?

A2: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy [] and electronic absorption spectroscopy [] to characterize 4,5,9,10-Tetrahydropyrene and its derivatives.

Q3: How does the solubility of 4,5,9,10-Tetrahydropyrene affect its applications?

A3: 4,5,9,10-Tetrahydropyrene exhibits solubility in common organic solvents like chloroform, dichloromethane, tetrahydrofuran, and toluene. This solubility is crucial for its use in polymerization reactions and material science applications. []

Q4: How stable is 4,5,9,10-Tetrahydropyrene under different conditions?

A4: While 4,5,9,10-Tetrahydropyrene is generally stable, its stability can be affected by factors such as temperature, exposure to light and air, and the presence of oxidizing agents. [, ] Specific stability studies under various conditions would be valuable for different applications.

Q5: What role does 4,5,9,10-Tetrahydropyrene play in hydrogenation reactions?

A5: 4,5,9,10-Tetrahydropyrene is a crucial intermediate in the hydrogenation of pyrene. Understanding its thermodynamic properties, as detailed in the research, is vital for optimizing these reactions. []

Q6: Can 4,5,9,10-Tetrahydropyrene act as a hydrogen donor?

A6: Yes, studies have shown that 4,5,9,10-Tetrahydropyrene can function as a hydrogen donor in reactions with compounds like 1,1'-binaphthyl at elevated temperatures, leading to the formation of perylene. []

Q7: How has computational chemistry been employed to study 4,5,9,10-Tetrahydropyrene derivatives?

A7: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations have been instrumental in understanding the electronic and optical properties of donor-acceptor substituted 4,5,9,10-Tetrahydropyrene derivatives. []

Q8: How does altering the substituents on 4,5,9,10-Tetrahydropyrene affect its fluorescence properties?

A8: Research indicates that the introduction of donor and acceptor groups at the 2 and 7 positions of 4,5,9,10-Tetrahydropyrene significantly impacts its photophysical properties, particularly fluorescence. This modification is valuable for designing fluorescent probes and materials. [, ]

Q9: How does the structure of 4,5,9,10-Tetrahydropyrene contribute to its aggregation-induced emission (AIE) activity?

A9: Studies have shown that incorporating 4,5,9,10-Tetrahydropyrene units into larger structures, like tetraarylethenes, can lead to AIE activity. This property is significant for developing solid-state emitters. []

Q10: What are some potential applications of 4,5,9,10-Tetrahydropyrene in material science?

A10: Due to its unique properties, 4,5,9,10-Tetrahydropyrene shows promise in areas such as:

  • Organic Light-Emitting Diodes (OLEDs): The solubility and fluorescence properties of poly(p-phenylene) based on 4,5,9,10-Tetrahydropyrene repeating units make it a potential material for OLED applications. []
  • Solar Cells: Researchers are exploring 4,5,9,10-Tetrahydropyrene-based dyes for use in dye-sensitized solar cells, aiming for enhanced light harvesting efficiency. []
  • Metal-Organic Frameworks (MOFs): The ability of 4,5,9,10-Tetrahydropyrene derivatives to act as linkers in MOFs opens up possibilities for designing new materials with tunable properties, such as gas storage and separation. [, ]

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